molecular formula C7H9N3OS B14350607 [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide CAS No. 97813-77-9

[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide

Cat. No.: B14350607
CAS No.: 97813-77-9
M. Wt: 183.23 g/mol
InChI Key: VQALZFKPTPVUKH-UHFFFAOYSA-N
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Description

[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide is a compound that belongs to the class of thiazolidines, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide typically involves the reaction of a thiazolidine derivative with a cyanamide compound under specific conditions. One common method involves the use of a base-catalyzed reaction where the thiazolidine derivative is reacted with cyanamide in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of [3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.

    Thiazolidine: A parent compound with a similar core structure but lacking the cyanamide group.

    Imidazole: Another heterocyclic compound with nitrogen atoms in the ring, but different chemical properties.

Uniqueness

[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide is unique due to its specific functional groups and reactivity. The presence of the cyanamide group and the oxopropyl substituent imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

97813-77-9

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

[3-(2-oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide

InChI

InChI=1S/C7H9N3OS/c1-6(11)4-10-2-3-12-7(10)9-5-8/h2-4H2,1H3

InChI Key

VQALZFKPTPVUKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1CCSC1=NC#N

Origin of Product

United States

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